REACTION_CXSMILES
|
[NH2:1][CH:2]([C:5]#[N:6])[C:3]#N.[C:7]1([CH3:17])C=CC(S([O-])(=O)=O)=C[CH:8]=1.C[O-:19].[Na+].[C:21]([OH:24])(=O)C.C[C:26](C=O)=[O:27].Cl>CO>[CH3:26][O:27][C:8]1[C:7]([C:17]([O:24][CH3:21])=[O:19])=[N:6][CH:5]=[C:2]([CH3:3])[N:1]=1 |f:0.1,2.3|
|
Name
|
2-aminomalononitrile 4-toluenesulfonate
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
NC(C#N)C#N.C1(=CC=C(C=C1)S(=O)(=O)[O-])C
|
Name
|
|
Quantity
|
50 g
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
sodium methoxide
|
Quantity
|
4.09 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
0.204 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
3.6 g
|
Type
|
reactant
|
Smiles
|
CC(=O)C=O
|
Name
|
|
Quantity
|
9.2 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
2 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 2° C. for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at 40° C. for 2 hours
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at 20° C. for 6 hours
|
Duration
|
6 h
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off
|
Type
|
EXTRACTION
|
Details
|
the methyl 3-methoxy-5-methylpyrazine-2-carboxylate was extracted with methylene chloride
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
COC=1C(=NC=C(N1)C)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 27% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |